(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. It features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an allylamine group attached to the first carbon of the propyl chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with an appropriate phosphonium ylide to form the corresponding alkene.
Reduction: The alkene is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to the amine via a substitution reaction using reagents like thionyl chloride (SOCl2) followed by treatment with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine would depend on its specific biological target. Generally, amines can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine: can be compared with other substituted phenylpropylamines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the allylamine group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1 |
InChI Key |
LXZQNSNFFQQICR-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C=C)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)C |
Origin of Product |
United States |
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